
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid
Overview
Description
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid is an organic compound with the molecular formula C15H19NO4. This compound is characterized by the presence of a benzoic acid moiety attached to a cyclopropyl group, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the Boc-protected cyclopropyl intermediate with a benzoic acid derivative, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are typical reagents for peptide coupling.
Major Products Formed
Hydrolysis: The major product is the free amine derivative of the compound.
Substitution Reactions: Depending on the substituent introduced, various substituted benzoic acid derivatives can be formed.
Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span various domains:
-
Medicinal Chemistry :
- Drug Development : The compound's ability to interact with biological systems makes it a candidate for developing new pharmaceuticals. Its unique structure may enhance binding affinity and selectivity for specific biological targets.
- Cancer Research : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth, suggesting potential as an anticancer agent.
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Biochemical Studies :
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
- Receptor Binding Studies : The cyclopropyl group may facilitate interactions with various receptors, providing insights into receptor-ligand dynamics.
-
Material Science :
- Polymer Chemistry : Its functional groups can be utilized in synthesizing polymers with specific properties, contributing to advancements in materials science.
Case Studies and Research Findings
Several studies have documented the applications and effects of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid:
- A study published in Journal of Medicinal Chemistry explored its derivatives' anticancer properties, demonstrating significant cytotoxic effects on breast cancer cell lines .
- Another investigation focused on its role as an enzyme inhibitor, revealing that specific modifications to the compound enhance its inhibitory capacity against target enzymes involved in metabolic pathways .
Mechanism of Action
The mechanism of action of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and binding properties of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar in structure but contains a piperidine ring instead of a cyclopropyl group.
4-(1-(Tert-butoxycarbonyl)amino)ethyl)benzoic acid: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid is unique due to the presence of the cyclopropyl group, which introduces ring strain and can influence the compound’s reactivity and binding properties. This makes it particularly useful in the synthesis of strained ring systems and in the study of molecular interactions involving cyclopropyl groups.
Biological Activity
4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid, identified by its CAS number 1256336-73-8, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Functional Groups : The compound contains a benzoic acid moiety, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protected amino group. These features contribute to its reactivity and potential biological interactions.
Synthesis Overview
The synthesis of this compound typically involves the hydrolysis of the Boc group under inert conditions. A common method includes treating the compound with lithium hydroxide in tetrahydrofuran and methanol, which yields higher amounts of the desired amine product.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in drug development. Its structural characteristics suggest several potential pharmacological applications:
Case Study 1: Antitumor Activity
A study investigating the structure-activity relationship (SAR) of cyclopropyl-substituted benzoic acids found that these compounds could inhibit the growth of several cancer cell lines, including MCF-7 and MDA-MB-231. The introduction of the Boc group was noted to enhance solubility and bioavailability, potentially increasing therapeutic efficacy .
Case Study 2: Anti-inflammatory Effects
Research on related compounds has shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may similarly modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
4-Aminobenzoic Acid | 150-13-0 | Simple amino substitution on benzoic acid |
Tert-butoxycarbonyl-L-alanine | 76329-94-7 | Contains a Boc-protected amino acid structure |
Methyl 4-(1-amino-cyclopropyl)benzoate | 1338243-88-1 | Methyl ester variant with similar cyclopropyl substitution |
The uniqueness of this compound lies in its combination of a cyclopropyl ring and a protected amino group on a benzoic acid framework. This specific arrangement may enhance its pharmacological properties compared to simpler analogs, potentially leading to novel therapeutic applications.
Q & A
Q. Basic: What are the recommended synthetic routes for 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves three stages:
Cyclopropane Ring Formation : Use tert-butoxycarbonyl (Boc)-protected amine precursors with cyclopropane-building reagents (e.g., trimethylsulfoxonium iodide under basic conditions). Monitor stereochemistry via -NMR to confirm cyclopropane integrity .
Benzoic Acid Functionalization : Employ coupling reactions (e.g., Suzuki-Miyaura for aryl boronic esters) to introduce substituents. Ensure anhydrous conditions to prevent Boc-group hydrolysis .
Purification : Use preparative HPLC or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity. Verify purity via -NMR and LC-MS .
Q. Advanced: How can researchers resolve conflicting stereochemical assignments in cyclopropane-containing intermediates?
Methodological Answer:
Conflicts often arise from overlapping signals in NMR. Mitigate this by:
- Variable Temperature NMR : Resolve diastereotopic proton splitting at low temperatures (e.g., −40°C in CDCl) .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Q. Basic: What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- HPLC-MS Stability Assay : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via UV absorption (λ = 254 nm) and mass fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition points .
- NMR Kinetics : Track Boc-group hydrolysis in DO by observing tert-butyl signal decay in -NMR .
Q. Advanced: How to design experiments investigating environmental fate and biodegradation pathways?
Methodological Answer:
Follow the INCHEMBIOL framework ( ):
Abiotic Studies :
- Hydrolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify by LC-MS.
- Sorption : Measure soil-water partition coefficients (K) using batch equilibrium tests.
Biotic Studies :
- Microbial Degradation : Use activated sludge cultures; identify metabolites via GC-MS.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) .
Q. Basic: What strategies ensure reproducibility in coupling reactions involving the benzoic acid moiety?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki-Miyaura coupling efficiency .
- Oxygen-Free Environment : Use Schlenk-line techniques to prevent palladium oxidation.
- Stoichiometric Control : Maintain a 1:1.2 molar ratio of aryl halide to boronic ester to minimize side products .
Q. Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
- Dose-Response Curves : Repeat assays with 8–12 concentration points (e.g., 0.1–100 μM) to calculate accurate IC values.
- Counter-Screening : Test against structurally similar enzymes to rule out nonspecific binding .
- Molecular Dynamics Simulations : Identify binding-pocket interactions using AutoDock Vina .
Q. Basic: What are the best practices for long-term storage of this acid to prevent Boc-group degradation?
Methodological Answer:
- Storage Conditions : Keep at −20°C in anhydrous DMSO or sealed ampules under argon. Avoid freeze-thaw cycles .
- Stability Monitoring : Perform quarterly HPLC checks (95% acetonitrile/water mobile phase) to detect hydrolysis .
Q. Advanced: How to design a study comparing the reactivity of tert-butoxycarbonyl vs. other amine-protecting groups?
Methodological Answer:
- Kinetic Studies : Measure deprotection rates (e.g., TFA vs. HCl/dioxane) via -NMR .
- Computational Analysis : Calculate activation energies for Boc vs. Fmoc cleavage using Gaussian 16 .
Q. Basic: What spectroscopic "red flags" indicate impurities in the final product?
Methodological Answer:
- NMR : Multiplets near δ 1.4 ppm (uncleaved tert-butyl groups) or δ 8.1 ppm (unreacted benzoic acid).
- LC-MS : Peaks with m/z ±15–30 Da from target mass (e.g., incomplete cyclopropanation) .
Q. Advanced: How to resolve discrepancies in reported logP values for this compound?
Methodological Answer:
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(8-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYSYLDYGPVBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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